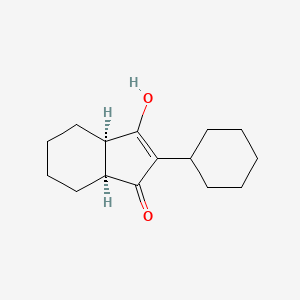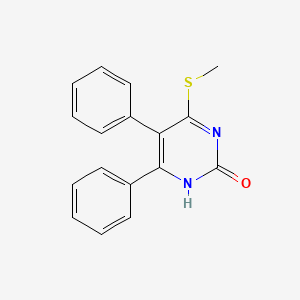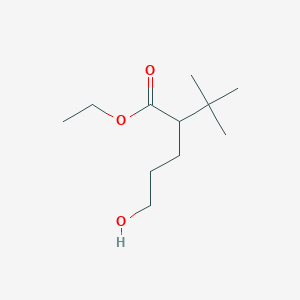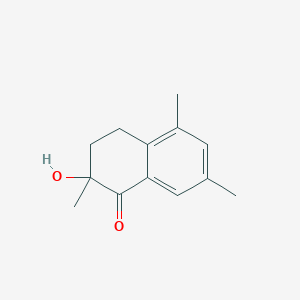![molecular formula C9H14NO4- B12603677 (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate CAS No. 651045-01-1](/img/structure/B12603677.png)
(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate is an organic compound with a unique structure that includes an amino group, a ketone group, and an allyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate can be achieved through several synthetic routes. One common method involves the reaction of (2S)-2-Amino-6-oxohexanoic acid with allyl alcohol under acidic conditions to form the allyl ether derivative. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. The allyl ether group provides additional reactivity, allowing the compound to interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Allyl hexanoate: Similar in structure but lacks the amino and ketone groups.
{[3-(4-hydroxyphenyl)prop-2-en-1-yl]oxy}sulfonic acid: Contains a similar allyl ether group but has different functional groups.
Uniqueness
(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate is unique due to the presence of both an amino group and a ketone group, which provide distinct reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
651045-01-1 |
|---|---|
Molecular Formula |
C9H14NO4- |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
(2S)-2-amino-6-oxo-6-prop-2-enoxyhexanoate |
InChI |
InChI=1S/C9H15NO4/c1-2-6-14-8(11)5-3-4-7(10)9(12)13/h2,7H,1,3-6,10H2,(H,12,13)/p-1/t7-/m0/s1 |
InChI Key |
WJIJKWMOOLTXMX-ZETCQYMHSA-M |
Isomeric SMILES |
C=CCOC(=O)CCC[C@@H](C(=O)[O-])N |
Canonical SMILES |
C=CCOC(=O)CCCC(C(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B12603597.png)
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)
![N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide](/img/structure/B12603605.png)




![3,3'-[Oxybis(methylene)]di(but-3-enoic acid)](/img/structure/B12603638.png)


![4-[(3-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12603658.png)


![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
